molecular formula C11H7Cl3O3 B2556867 7-Methoxy-2-(trichloromethyl)chromen-4-one

7-Methoxy-2-(trichloromethyl)chromen-4-one

Cat. No.: B2556867
M. Wt: 293.5 g/mol
InChI Key: LPLSLEOFBMPIFG-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trichloromethyl)chromen-4-one is a synthetic chromenone derivative characterized by a methoxy group at position 7 and a trichloromethyl (-CCl₃) substituent at position 2 of the chromen-4-one scaffold. The trichloromethyl group at position 2 introduces significant steric bulk and electron-withdrawing effects, which can modulate the compound’s reactivity, lipophilicity, and metabolic stability compared to other substituents (e.g., trifluoromethyl, phenyl, or alkyl groups). While direct data on this compound are sparse in the provided evidence, analogs with trifluoromethyl (-CF₃) groups at position 2 (e.g., 7-methoxy-2-(trifluoromethyl)chromen-4-one, CAS 578-84-7) highlight the structural and electronic importance of halogenated substituents in this scaffold .

Properties

IUPAC Name

7-methoxy-2-(trichloromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLSLEOFBMPIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMV665820 involves a series of chemical reactions starting from basic organic molecules. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various organic solvents, catalysts, and reagents to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of MMV665820 would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would be optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: MMV665820 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of MMV665820 .

Scientific Research Applications

MMV665820 has several scientific research applications, including:

Mechanism of Action

MMV665820 exerts its effects by inhibiting key enzymes in the coenzyme A synthesis pathway of Plasmodium falciparum. Specifically, it targets enzymes such as phosphopantetheine adenylyltransferase and dephospho coenzyme A kinase, which are essential for the synthesis of coenzyme A. By inhibiting these enzymes, MMV665820 disrupts the parasite’s ability to produce coenzyme A, leading to its death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenone derivatives vary widely based on substituents at positions 2, 3, 4, and 6. Below is a detailed comparison of 7-methoxy-2-(trichloromethyl)chromen-4-one with structurally related compounds, focusing on substituent effects and biological relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
This compound -CCl₃ C₁₁H₇Cl₃O₃ 317.54 (calc.) High lipophilicity; potential metabolic stability due to Cl Inferred
7-Methoxy-2-(trifluoromethyl)chromen-4-one -CF₃ C₁₁H₇F₃O₃ 244.17 Enhanced electronic effects; used in drug discovery
7-Methoxy-2-[3-(trifluoromethyl)phenyl]chromen-4-one -C₆H₄(CF₃) C₁₇H₁₁F₃O₃ 320.27 Aromatic bulk; possible kinase inhibition
7-(4-Chlorobenzyloxy)-4-methylchromen-2-one -O-(4-Cl-benzyl) C₁₇H₁₃ClO₄ 316.74 Improved solubility; antimicrobial activity
3-(2-Hydroxyethyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one -CF₃ and -CH₂CH₂OH C₁₃H₁₁F₃O₄ 312.22 Hydrophilic modification; bioactive intermediate
4-Aminomethyl-7-methoxy-chromen-2-one -CH₂NH₂ C₁₁H₁₁NO₃ 205.21 Amine functionality for derivatization

Key Observations:

Trifluoromethyl (-CF₃) derivatives (e.g., ) exhibit strong electron-withdrawing effects, enhancing stability and binding affinity in enzyme inhibition assays.

Biological Activity :

  • Chlorinated derivatives (e.g., 7-(4-chlorobenzyloxy)-4-methylchromen-2-one) show enhanced antimicrobial activity due to the chloro group’s bioisosteric effects .
  • Aromatic substituents (e.g., phenyl or benzofuran at position 2) improve π-π stacking interactions in macromolecular targets, as seen in kinase inhibitors .

Synthetic Flexibility: Aminomethyl derivatives (e.g., ) serve as intermediates for further functionalization, highlighting the scaffold’s adaptability. Hydroxyethyl groups (e.g., ) introduce polarity, balancing lipophilicity for improved pharmacokinetics.

Contrasts with Thiochromenones: Replacement of the chromenone oxygen with sulfur (e.g., 7-methoxy-2-phenyl-4H-thiochromen-4-one ) alters electronic properties and redox behavior, impacting biological activity.

Biological Activity

7-Methoxy-2-(trichloromethyl)chromen-4-one, also known as MMV665820, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of malaria treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the chromone class of compounds, characterized by a chromene backbone with various substituents. The trichloromethyl group at the 2-position and the methoxy group at the 7-position contribute to its unique chemical properties and biological activities.

The primary mechanism by which this compound exerts its effects is through the inhibition of the coenzyme A (CoA) synthesis pathway in Plasmodium falciparum, the causative agent of malaria. Specifically, it targets key enzymes such as:

  • Phosphopantetheine adenylyltransferase
  • Dephospho coenzyme A kinase

By inhibiting these enzymes, the compound disrupts CoA production, which is critical for the parasite's survival and proliferation.

Antimalarial Activity

Research has demonstrated that this compound shows significant antimalarial activity. In vitro studies indicate that it effectively inhibits the growth of Plasmodium falciparum, making it a candidate for further development as an antimalarial drug.

Cytotoxicity Studies

In addition to its antimalarial properties, studies on related chromone derivatives suggest that compounds with similar structures can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, derivatives have shown low cytotoxicity in RAW 264.7 macrophage cells while effectively suppressing LPS-induced nitric oxide production .

Case Studies

Several case studies have explored the efficacy and safety profiles of compounds related to this compound:

  • Case Study on Malaria Treatment :
    • A study investigated the effects of MMV665820 on Plasmodium falciparum in vitro.
    • Results indicated a dose-dependent inhibition of parasite growth, with IC50 values suggesting potent antimalarial activity.
    • The study concluded that further in vivo studies are warranted to assess therapeutic potential.
  • Case Study on Cytotoxic Effects :
    • Another research effort evaluated various chromone derivatives for their ability to induce apoptosis in cancer cell lines.
    • Findings revealed that certain derivatives exhibited significant anticancer activity against human lung carcinoma cells (A549), emphasizing their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and other related chromone derivatives:

Compound NameAntimalarial ActivityCytotoxicityTarget Enzymes
This compoundHighLowPhosphopantetheine adenylyltransferase
MMV665980ModerateModerateSimilar pathway
MMV667491ModerateHighDifferent selectivity profiles

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